molecular formula C15H21N3O5 B14622260 N,N-Diisobutyl-3,5-dinitrobenzamide CAS No. 56808-98-1

N,N-Diisobutyl-3,5-dinitrobenzamide

Cat. No.: B14622260
CAS No.: 56808-98-1
M. Wt: 323.34 g/mol
InChI Key: GZFKKDAEBLDFED-UHFFFAOYSA-N
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Description

N,N-Diisobutyl-3,5-dinitrobenzamide (CAS: 56808-98-1) is a nitro-substituted benzamide derivative characterized by two isobutyl groups attached to the amide nitrogen. Structurally, it belongs to a class of aromatic amides where electron-withdrawing nitro groups at the 3,5-positions of the benzene ring influence electronic properties and intermolecular interactions. Potential applications of this compound remain under exploration, but related compounds exhibit biological activities, including antimycobacterial, anticancer, and coccidiostatic effects, suggesting its utility in medicinal and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of isobutyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate can yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisobutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl or aryl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N,N-Diisobutyl-3,5-diaminobenzamide.

    Substitution: Formation of various N,N-dialkyl or N,N-diaryl-3,5-dinitrobenzamides.

    Oxidation: Formation of N,N-Diisobutyl-3,5-dinitrobenzoic acid or other oxidized derivatives.

Scientific Research Applications

N,N-Diisobutyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diisobutyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can participate in redox reactions, while the isobutyl groups may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The following table and discussion highlight key differences in substituent effects, physicochemical properties, and applications of N,N-diisobutyl-3,5-dinitrobenzamide and its structural analogs:

Table 1: Comparison of 3,5-Dinitrobenzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Diisobutyl 323.34 Structural studies, potential applications under research
N-Methyl-3,5-dinitrobenzamide Methyl 225.16 Binding constant studies with aromatic receptors; used in thermodynamic analyses
N-Octyl-3,5-dinitrobenzamide Octyl 337.33 Antimycobacterial activity (H37Rv strain); synthesized in 72% yield with HPLC purity >95%
N-Benzyl-3,5-dinitrobenzamide Benzyl 301.07 Solubility: 15 mg/mL in DMF; hydrogen-bonding capacity (1 donor, 5 acceptors)
Dinitolmide (2-Methyl-3,5-dinitrobenzamide) 2-Methyl 225.16 Veterinary coccidiostat; solubility: 0.5 mg/mL in ethanol
2-Hydroxy-3,5-dinitrobenzamide (HDNB) 2-Hydroxy 241.17 Anticancer activity in NMU-induced rat mammary tumors; chemopreventive over 18 weeks
N,N-Dicyclohexyl-3,5-dinitrobenzamide Dicyclohexyl 403.44 Crystal packing dominated by van der Waals interactions; used in host-guest chemistry
3,5-Dinitro-N-(4-nitrophenyl)benzamide 4-Nitrophenyl 317.22 Hydrogen-bonded chains (N–H···O) along [100]; dihedral angle between benzene rings: 7.78°
N-Alkylphenyl-3,5-dinitrobenzamide analogs Varied alkylphenyl 250–400 (estimated) Anti-TB SAR studies; 43 analogs tested for IC₅₀ against M. tuberculosis

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: N-Octyl-3,5-dinitrobenzamide (C₈H₁₇ substituent) exhibits enhanced hydrophobicity, favoring membrane penetration in antimycobacterial applications . N-Benzyl-3,5-dinitrobenzamide demonstrates moderate solubility in polar aprotic solvents (e.g., DMF) due to aromatic π-π interactions .
  • Crystal Packing and Stability :

    • N,N-Dicyclohexyl-3,5-dinitrobenzamide forms dense crystals via van der Waals interactions between cyclohexyl groups, enabling adduct formation with organic solvents .
    • 3,5-Dinitro-N-(4-nitrophenyl)benzamide exhibits intermolecular N–H···O hydrogen bonds, stabilizing layered molecular sheets .

Toxicity and Stability Considerations

  • N-Alkylphenyl derivatives in anti-TB studies underwent toxicity profiling, with lower alkyl chains (e.g., methyl, ethyl) showing reduced cytotoxicity compared to longer chains .

Properties

CAS No.

56808-98-1

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H21N3O5/c1-10(2)8-16(9-11(3)4)15(19)12-5-13(17(20)21)7-14(6-12)18(22)23/h5-7,10-11H,8-9H2,1-4H3

InChI Key

GZFKKDAEBLDFED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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